molecular formula C18H37Cl2N3O2 B2894023 Tert-butyl 3-(4-piperazin-1-ylbutyl)piperidine-1-carboxylate;dihydrochloride CAS No. 2580185-04-0

Tert-butyl 3-(4-piperazin-1-ylbutyl)piperidine-1-carboxylate;dihydrochloride

Cat. No.: B2894023
CAS No.: 2580185-04-0
M. Wt: 398.41
InChI Key: OOCCDTFSSGHRRL-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-piperazin-1-ylbutyl)piperidine-1-carboxylate;dihydrochloride is a chemical compound with the molecular formula C18H36N4O2·2HCl. It is commonly used in various scientific research applications due to its unique chemical structure and properties. This compound is particularly notable for its role in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-piperazin-1-ylbutyl)piperidine-1-carboxylate;dihydrochloride typically involves multiple steps. One common method starts with the reaction of tert-butyl piperidine-1-carboxylate with 4-(piperazin-1-yl)butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form through treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-piperazin-1-ylbutyl)piperidine-1-carboxylate;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the piperazine or piperidine rings can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the piperazine or piperidine rings.

Scientific Research Applications

Tert-butyl 3-(4-piperazin-1-ylbutyl)piperidine-1-carboxylate;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs targeting neurological and psychiatric disorders.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-piperazin-1-ylbutyl)piperidine-1-carboxylate;dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors and enzymes, thereby influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 3-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(4-piperazin-1-ylbutyl)piperidine-1-carboxylate;dihydrochloride is unique due to its specific combination of piperidine and piperazine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it particularly valuable in the development of new therapeutic agents and in the study of complex biochemical pathways.

Properties

IUPAC Name

tert-butyl 3-(4-piperazin-1-ylbutyl)piperidine-1-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O2.2ClH/c1-18(2,3)23-17(22)21-12-6-8-16(15-21)7-4-5-11-20-13-9-19-10-14-20;;/h16,19H,4-15H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCCDTFSSGHRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCCCN2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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